Tris(2-carboxyethyl)phosphine
Overview
Description
Synthesis Analysis
TCEP can be synthesized through the acidic hydrolysis of commercially available tris(2-cyanoethyl) phosphine. This method provides a convenient route to produce TCEP in large quantities, catering to its widespread use in scientific research (Burns et al., 1991).
Molecular Structure Analysis
The molecular structure of TCEP and its coordination properties have been the subject of investigation. Studies involving potentiometry, NMR, and UV-vis spectroscopy, as well as X-ray diffraction, have shed light on its acid-base properties and metal-binding abilities. These studies reveal that TCEP complexes with metals such as Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II) are generally weak, with stability constants indicating modest binding strength (Krężel et al., 2003).
Chemical Reactions and Properties
TCEP is distinguished by its selective reduction of disulfides and its stability under various conditions. It promotes the reaction of cisplatin with Sp1 zinc finger protein, highlighting its potential to influence the reactivity of platinum drugs. Moreover, TCEP's effectiveness surpasses that of dithiothreitol (DTT) in reducing disulfide bonds, especially below pH 8, showcasing its superior stability and reactivity in both acidic and basic solutions (Chen et al., 2013).
Physical Properties Analysis
The physical properties of TCEP, including its reactivity and membrane permeability, have been examined through the synthesis of its analogues. These studies demonstrate the influence of esterification on TCEP's reactivity and its ability to penetrate phospholipid bilayers, offering insights into its potential applications in biological systems (Cline et al., 2004).
Chemical Properties Analysis
The chemical properties of TCEP, particularly its reducing power and stability, make it a valuable tool in biochemical research. Its capability to reduce disulfides in a selective and effective manner, combined with its stability in a wide pH range, renders it superior to other reducing agents. Quantitative determination methods have been developed to monitor the stability or oxidation of TCEP under various conditions, further highlighting its utility in scientific research (Han & Han, 1994).
Scientific Research Applications
Selective Reduction of Disulfides : TCEP effectively reduces disulfides in water at pH 4.5, with a preference for more strained disulfides (Burns et al., 1991).
Protein Reduction and Dialysis-Free Work-Up : TCEP, immobilized on magnetic nanoparticles, offers an alternative method for separating the reducing agent after successful reduction in biochemical applications (Zwyssig et al., 2017).
Reduction of Peptide and Protein Disulfide Bonds : TCEP is used as a substitute for dithiothreitol (DTT) in biochemical systems for reducing disulfide bonds. Its effectiveness relative to DTT and its ability to penetrate phospholipid bilayers rapidly have been studied (Cline et al., 2004).
Application in Dyeing of Wool Fabrics : The introduction of TCEP in the dyeing process of wool with natural dyes significantly improves dye adsorption and decreases dye desorption at low temperatures (Shen et al., 2014).
Promoting Reaction of Cisplatin with Proteins : TCEP significantly promotes the reaction of cisplatin with the Sp1 zinc finger protein, which is crucial in understanding the reactivity of platinum drugs (Chen et al., 2013).
Quantitative Analysis in Pharmaceutical Samples : TCEP is quantitatively analyzed in pharmaceutical samples, especially in the context of therapeutic proteins and stabilizing additives (Tan et al., 2012).
Quantitative Determination Method : A method for determining the concentration of TCEP using 5,5'-dithiobis(2-nitrobenzoic acid) has been developed. This method is sensitive enough for micromolar range detection (Han & Han, 1994).
Coordination Chemistry and Catalysis : TCEP's coordination properties and applications in catalysis, as well as in medicinal drug development, have been explored (James & Lorenzini, 2010).
properties
IUPAC Name |
3-[bis(2-carboxyethyl)phosphanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O6P/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBFGYYEXUXCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(CCC(=O)O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208290 | |
Record name | Tris(2-carboxyethyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-carboxyethyl)phosphine | |
CAS RN |
5961-85-3 | |
Record name | Tris(2-carboxyethyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5961-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2-carboxyethyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2-carboxyethyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIS(2-CARBOXYETHYL)PHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22OAC2MO2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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